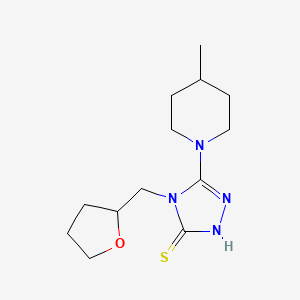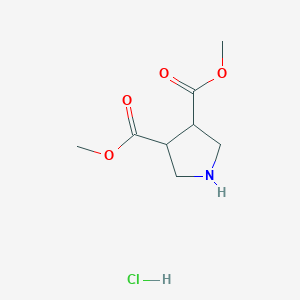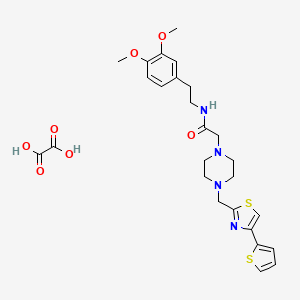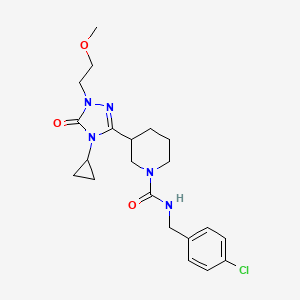
3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups including a methoxyethyl group, a pyridinylmethyl group, a quinazoline group, and a carboxamide group . These groups are common in many pharmaceuticals and biologically active compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different functional group. For example, the pyridinylmethyl group might be introduced via a palladium-catalyzed cross-coupling reaction . The quinazoline group could be formed through a series of reactions involving amines and carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazoline group, for example, is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which is a diazine ring (containing two nitrogen atoms) .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For instance, the carboxamide group could potentially undergo hydrolysis, and the quinazoline group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on the synthesis and characterization of various quinazoline derivatives and their analogs. These compounds are synthesized through multiple chemical reactions, with their structures confirmed using elemental analysis, spectral data, and, when possible, alternative synthesis methods. Such studies contribute to the development of novel compounds with potential applications in medicinal chemistry and material science (Nadia A. Abdelriheem, S. A. Ahmad, A. Abdelhamid, 2015).
Antiproliferative and Antimicrobial Activity
Several quinazoline derivatives have been investigated for their antiproliferative and antimicrobial activities. This includes assessing their effects against various human cancer cell lines and microbial strains. These compounds show promise in the development of new therapeutic agents due to their potent cytotoxic effects and ability to inhibit microbial growth (Azza M. El‐Kazak, M. Ibrahim, 2013).
Anti-Inflammatory and Analgesic Properties
Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has highlighted their anti-inflammatory and analgesic properties. These studies are crucial for the discovery of new drugs that can effectively manage pain and inflammation with minimal side effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Enzyme Inhibition
Compounds similar to the one have been explored for their ability to inhibit specific enzymes, such as the (H+, K+)-ATPase enzyme. This research is pivotal in developing drugs that target specific physiological pathways, such as those involved in gastric acid secretion, potentially leading to new treatments for conditions like acid reflux or peptic ulcers (B. Kohl, E. Sturm, J. Senn‐Bilfinger, et al., 1992).
Anticancer Properties
Quinazoline derivatives have been evaluated for their anticancer properties, with studies indicating that they can induce apoptosis in cancer cells and halt the proliferation of various cancer cell lines. This research area is significant for the development of new oncological treatments that are more targeted and have fewer side effects than traditional chemotherapy (Şeyma Cankara Pirol, B. Çalışkan, I. Durmaz, et al., 2014).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and substitution reactions.", "Starting Materials": [ "2-Amino-3-cyanopyridine", "2-Methoxyethylamine", "Thionyl chloride", "Dimethylformamide", "Sodium hydride", "Ethyl acetate", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(pyridin-3-yl)acetaldehyde", "React 2-Amino-3-cyanopyridine with acetic acid and hydrochloric acid to form 2-(pyridin-3-yl)acetonitrile", "Hydrolyze 2-(pyridin-3-yl)acetonitrile with sodium hydroxide to form 2-(pyridin-3-yl)acetaldehyde", "Step 2: Synthesis of 3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide", "React 2-(pyridin-3-yl)acetaldehyde with 2-Methoxyethylamine to form 2-(pyridin-3-yl)-N-(2-methoxyethyl)ethanimine", "React 2-(pyridin-3-yl)-N-(2-methoxyethyl)ethanimine with thionyl chloride to form 2-(pyridin-3-yl)-N-(2-methoxyethyl)ethanimine-1-yl chloride", "React 2-(pyridin-3-yl)-N-(2-methoxyethyl)ethanimine-1-yl chloride with sodium hydride to form 2-(pyridin-3-yl)-N-(2-methoxyethyl)ethanimine-1-thiol", "React 2-(pyridin-3-yl)-N-(2-methoxyethyl)ethanimine-1-thiol with ethyl acetate and dimethylformamide to form 3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] } | |
CAS-Nummer |
422528-01-6 |
Produktname |
3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molekularformel |
C18H18N4O3S |
Molekulargewicht |
370.43 |
IUPAC-Name |
3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C18H18N4O3S/c1-25-8-7-22-17(24)14-5-4-13(9-15(14)21-18(22)26)16(23)20-11-12-3-2-6-19-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)(H,21,26) |
InChI-Schlüssel |
WIALYBQFUGAKSW-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



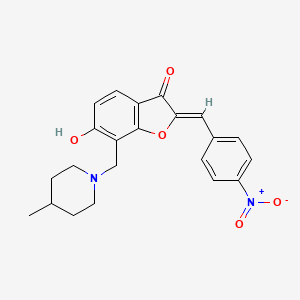
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2719613.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2719617.png)

![N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2719619.png)
![3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2719620.png)
![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide](/img/structure/B2719622.png)
![2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide](/img/structure/B2719624.png)
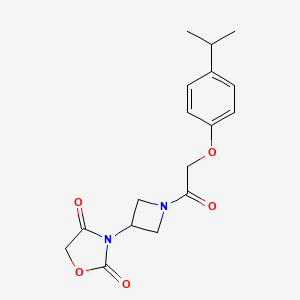
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzamide](/img/structure/B2719627.png)
